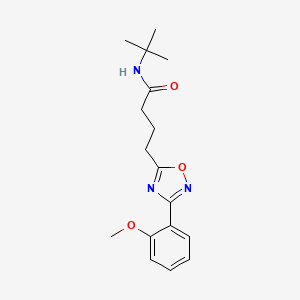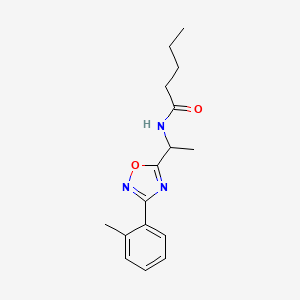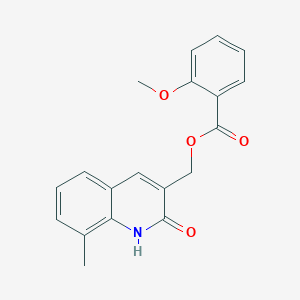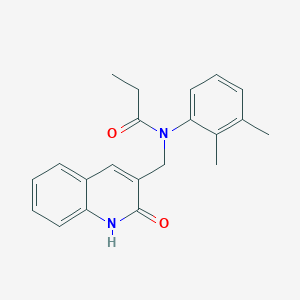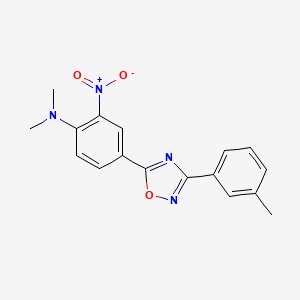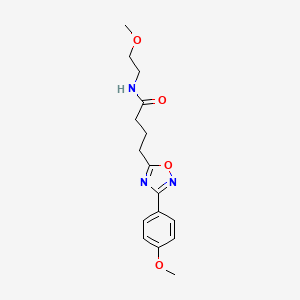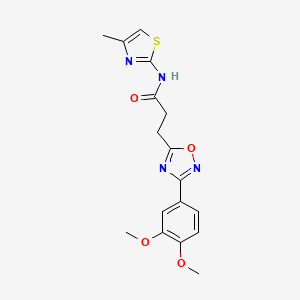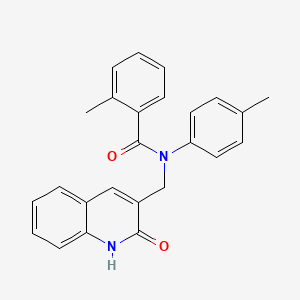
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMA-1, and its chemical structure is C24H21N2O2.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the inhibition of specific enzymes and pathways that are involved in the progression of cancer and neurodegenerative diseases. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It also inhibits the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain, leading to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels (angiogenesis) that supply nutrients and oxygen to tumors. This compound also exhibits neuroprotective effects by preventing the aggregation of amyloid beta peptides and reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in lab experiments include its potent anti-cancer and neuroprotective activity, its ability to induce apoptosis, and its low toxicity. However, its limitations include its low solubility in water, which may affect its bioavailability and its potential side effects in vivo.
Orientations Futures
Future research on N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide should focus on its potential applications in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Further studies should also investigate the optimal dosage and administration of this compound and its potential side effects in vivo. Additionally, research should explore the development of novel derivatives of this compound with improved solubility and bioavailability.
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer research and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations should be further investigated to fully understand its potential in scientific research.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the reaction between 2-methylbenzoic acid, 2-aminotoluene, and 2-hydroxy-3-formylquinoline. This reaction is carried out in the presence of a catalyst and solvent under specific conditions to yield the desired compound.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-11-13-21(14-12-17)27(25(29)22-9-5-3-7-18(22)2)16-20-15-19-8-4-6-10-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQATGLPLWRXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
